molecular formula C8H8N2O B8688816 6-Ethoxypicolinonitrile

6-Ethoxypicolinonitrile

Cat. No.: B8688816
M. Wt: 148.16 g/mol
InChI Key: JOCHXJKHPBHTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxypicolinonitrile is a heterocyclic organic compound characterized by a pyridine ring substituted with an ethoxy group at the 6-position and a nitrile group at the 2-position. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol. The ethoxy group (-OCH₂CH₃) imparts moderate lipophilicity, while the nitrile group (-CN) enhances reactivity in nucleophilic addition or cyclization reactions. This compound is primarily utilized in agrochemical research, particularly as a precursor for synthesizing herbicidal agents, owing to its ability to modulate plant enzyme activity .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

6-ethoxypyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2H2,1H3

InChI Key

JOCHXJKHPBHTGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypicolinonitrile typically involves the reaction of 2-chloro-6-ethoxypyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 6-Ethoxypicolinonitrile can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxypicolinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide (DMSO), reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.

Major Products Formed:

    Nucleophilic Substitution: Amines, alcohols, thiols.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

6-Ethoxypicolinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 6-Ethoxypicolinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The cyano group plays a crucial role in binding to the active site of the target molecule, while the ethoxy group influences the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Picolinonitrile Derivatives

Compound Name Substituent(s) Key Properties/Applications Reference
6-Ethoxypicolinonitrile 6-OCH₂CH₃, 2-CN Herbicidal precursor; moderate solubility
6-(Benzyloxy)picolinonitrile 6-OCH₂C₆H₅, 2-CN Higher lipophilicity; used in drug design
6-Amino-5-nitropicolinonitrile 6-NH₂, 5-NO₂, 2-CN High reactivity; potential explosive hazard
6-(Aminomethyl)picolinonitrile 6-CH₂NH₂, 2-CN Enhanced derivatization potential
6-Acetylpicolinonitrile 6-COCH₃, 2-CN Electron-withdrawing effects; agrochemical intermediate
Ethyl 6-cyanonicotinate 5-COOCH₂CH₃, 6-CN Ester functionality; versatile synthetic intermediate
6-(Hydroxymethyl)picolinonitrile 6-CH₂OH, 2-CN Polar substituent; improved aqueous solubility

Key Observations:

Substituent Polarity: The ethoxy group in 6-Ethoxypicolinonitrile provides a balance between lipophilicity and polarity, making it suitable for foliar herbicide formulations . In contrast, 6-(Hydroxymethyl)picolinonitrile exhibits higher aqueous solubility due to its polar hydroxymethyl group (-CH₂OH) .

The acetyl group (-COCH₃) in 6-Acetylpicolinonitrile withdraws electron density, altering reaction pathways compared to the electron-donating ethoxy group .

Biological Activity: Compounds like 6-(Benzyloxy)picolinonitrile, with bulkier aromatic substituents, show enhanced interactions with hydrophobic enzyme pockets, useful in kinase inhibition studies . Ethyl 6-cyanonicotinate’s ester group facilitates hydrolysis to carboxylic acids, a key step in prodrug activation .

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